molecular formula C15H19N3O3S B6970802 N-(1-benzoylpyrrolidin-3-yl)-3-cyanopropane-1-sulfonamide

N-(1-benzoylpyrrolidin-3-yl)-3-cyanopropane-1-sulfonamide

Cat. No.: B6970802
M. Wt: 321.4 g/mol
InChI Key: IQQVUSOOPDJWIU-UHFFFAOYSA-N
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Description

N-(1-benzoylpyrrolidin-3-yl)-3-cyanopropane-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzoyl group attached to a pyrrolidine ring, which is further connected to a cyanopropane sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoylpyrrolidin-3-yl)-3-cyanopropane-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via an acylation reaction using benzoyl chloride and a base such as triethylamine.

    Attachment of the Cyanopropane Sulfonamide Moiety: This step involves the reaction of the pyrrolidine derivative with a cyanopropane sulfonamide precursor under appropriate conditions, such as the presence of a catalyst or under reflux.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoylpyrrolidin-3-yl)-3-cyanopropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide exchange reactions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(1-benzoylpyrrolidin-3-yl)-3-cyanopropane-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Pharmacology: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industrial Chemistry: It is used as an intermediate in the synthesis of more complex molecules and materials.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of N-(1-benzoylpyrrolidin-3-yl)-3-cyanopropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group and the sulfonamide moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzylpyrrolidin-3-yl)arylbenzamides: These compounds share a similar pyrrolidine core but differ in the substituents attached to the nitrogen atom.

    N-(1-benzylpyrrolidin-3-yl)cyclopropanecarboxamide: This compound has a cyclopropane carboxamide group instead of the cyanopropane sulfonamide moiety.

Uniqueness

N-(1-benzoylpyrrolidin-3-yl)-3-cyanopropane-1-sulfonamide is unique due to the presence of both the benzoyl and cyanopropane sulfonamide groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1-benzoylpyrrolidin-3-yl)-3-cyanopropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c16-9-4-5-11-22(20,21)17-14-8-10-18(12-14)15(19)13-6-2-1-3-7-13/h1-3,6-7,14,17H,4-5,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQVUSOOPDJWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)CCCC#N)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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